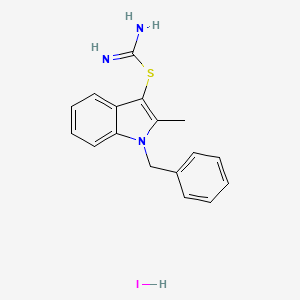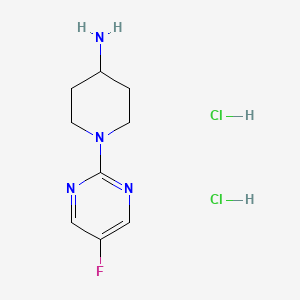
1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride
描述
1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-Fluoropyrimidin-2-ylpiperidine dihydrochloride, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 204.1 g/mol and a boiling point of 315°C.
科学研究应用
Pharmacogenetics and Drug Metabolism
Fluoropyrimidines, including compounds related to the specified chemical, are pivotal in treating solid tumors. Their efficacy and toxicity are profoundly influenced by the metabolic pathways involving enzymes like dihydropyrimidine dehydrogenase (DPD). Genetic polymorphisms in DPD can affect drug metabolism, leading to variability in patient responses and toxicity profiles. Research emphasizes the importance of pharmacogenetic screening to identify DPD deficiency in patients to tailor treatments and prevent severe toxicities, promoting personalized medicine approaches (Del Re et al., 2017).
Novel Oral Formulations
Development of oral prodrugs of fluorouracil, such as S-1 and capecitabine, focuses on improving therapeutic efficacy and tolerability. These formulations aim to mimic continuous 5-fluorouracil infusion, offering a more convenient administration route and potentially better patient compliance. Studies explore the pharmacokinetics, dynamics, and therapeutic outcomes of these prodrugs in various cancers, including gastric and colorectal cancers, providing insights into their role in chemotherapy regimens (Malet-Martino & Martino, 2002).
Therapeutic Strategies and Efficacy
Investigations into the therapeutic strategies involving fluoropyrimidines explore their efficacy across different cancer types. This includes understanding the mechanism of action at the molecular level, such as the inhibition of thymidylate synthase, and developing combination therapies to enhance anticancer effects while managing toxicity. Research into novel compounds and formulations like S-1 demonstrates the continuous evolution of fluoropyrimidine-based therapy, aiming for optimized efficacy and safety profiles in clinical settings (Kobayakawa & Kojima, 2011).
Pharmacogenetic Testing for Personalized Medicine
The role of pharmacogenetic testing in optimizing fluoropyrimidine therapy is increasingly recognized. By identifying genetic variants that influence drug metabolism, such as those in the DPD gene, clinicians can predict the risk of severe toxicity and adjust treatment plans accordingly. This approach supports the broader shift towards personalized medicine, where treatments are tailored to individual genetic profiles to maximize efficacy while minimizing adverse effects (Cortejoso et al., 2015).
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTIULNYMNKIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
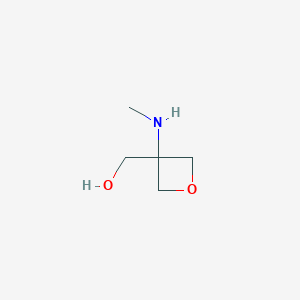

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
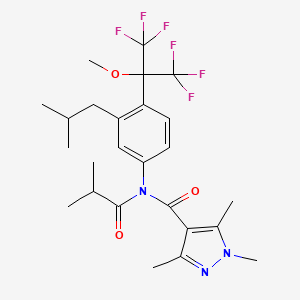
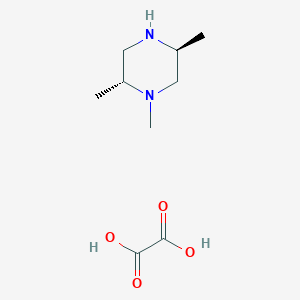
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)
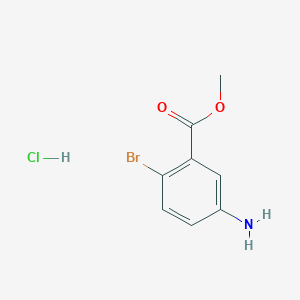
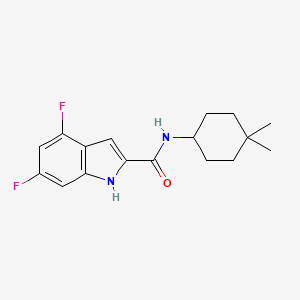
![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)
